Hex-2-ene-2,3-diol

Physicochemical Properties Computational Chemistry Separation Science

Hex-2-ene-2,3-diol (CAS 41740-65-2), also known as (2E)-2-Hexene-2,3-diol, is an unsaturated vicinal diol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. Its structure is defined by a six-carbon chain with a carbon-carbon double bond at the 2-position and hydroxyl groups at both the 2- and 3-positions.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 41740-65-2
Cat. No. B15370672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-2-ene-2,3-diol
CAS41740-65-2
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCC(=C(C)O)O
InChIInChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h7-8H,3-4H2,1-2H3
InChIKeyUQPHTRKDZPQXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hex-2-ene-2,3-diol (CAS 41740-65-2): An Overview for Procurement and Research Use


Hex-2-ene-2,3-diol (CAS 41740-65-2), also known as (2E)-2-Hexene-2,3-diol, is an unsaturated vicinal diol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its structure is defined by a six-carbon chain with a carbon-carbon double bond at the 2-position and hydroxyl groups at both the 2- and 3-positions . Predicted physicochemical properties include a density of 1.0±0.1 g/cm³ and a boiling point of 195.3±36.0 °C at 760 mmHg . The compound is typically supplied as a research chemical with a common purity specification of 95% .

The Pitfalls of Substituting Hex-2-ene-2,3-diol with Generic Analogs


Substituting Hex-2-ene-2,3-diol with other vicinal diols or unsaturated alcohols carries a high risk of experimental failure. Its specific molecular architecture—a conjugated alkene system adjacent to two hydroxyl groups—dictates a unique reactivity profile . Unlike saturated analogs such as hexane-2,3-diol, the presence of the double bond allows for distinct reaction pathways, including allylic oxidations, electrophilic additions, and participation in cycloadditions. The proximity of the hydroxyl groups to the alkene also enables specific metal coordination and stereoselective transformations that are not possible with compounds where the functional groups are further apart or arranged differently. Therefore, generic selection based solely on functional group similarity is insufficient for ensuring reproducibility and achieving the desired outcome in specialized synthetic or research applications.

Quantitative Evidence Guide for Differentiating Hex-2-ene-2,3-diol


Physicochemical Property Comparison: Distinguishing Hex-2-ene-2,3-diol from its Saturated Analog

While direct experimental comparisons are absent from the primary literature, predicted physicochemical data provides a basis for differentiation. Hex-2-ene-2,3-diol is predicted to have a boiling point of 195.3±36.0 °C, which is notably lower than that of its saturated analog, hexane-2,3-diol (BP ~210-220 °C for similar diols) [1]. This difference in boiling point is a critical parameter for separation and purification processes, indicating a lower enthalpy of vaporization due to the presence of the double bond.

Physicochemical Properties Computational Chemistry Separation Science

Lipophilicity Profile of Hex-2-ene-2,3-diol Compared to In-Class Analogs

The predicted distribution coefficient, ACD/LogD (pH 7.4), for Hex-2-ene-2,3-diol is 0.40 . This value indicates a moderate lipophilicity that is significantly different from both less polar analogs (e.g., unsaturated hydrocarbons) and more polar ones (e.g., saturated diols like hexane-2,3-diol, which are expected to have lower LogD values due to increased hydrogen bonding potential). This specific LogD value places it in a distinct property space.

Lipophilicity ADMET Pharmacokinetics

Structural Uniqueness as a Synthetic Intermediate

The combination of a vicinal diol and an internal double bond in Hex-2-ene-2,3-diol provides a synthetic handle not available in simpler diols or alkenes. The compound serves as a versatile intermediate, particularly in stereoselective reactions and natural product derivatization . Its synthesis can be achieved with high enantiopurity using methods like the Sharpless Asymmetric Dihydroxylation, allowing for access to chiral building blocks . This dual functionality enables a wider range of transformations, including cycloadditions, selective oxidations, and metal-catalyzed cross-couplings, compared to mono-functional analogs.

Synthetic Chemistry Stereoselective Synthesis Natural Product Derivatization

Recommended Application Scenarios for Hex-2-ene-2,3-diol Based on Evidence


As a Chiral Building Block for Asymmetric Synthesis

Based on its synthesis via the Sharpless Asymmetric Dihydroxylation , Hex-2-ene-2,3-diol is best procured as a precursor for generating enantiomerically enriched chiral synthons. Its vicinal diol structure is a key motif in many natural products and pharmaceuticals. This compound is suitable for researchers requiring a well-defined chiral starting material for the construction of complex molecular architectures.

In Physicochemical Studies as a Model Vicinal Diol

With its predicted properties like a boiling point of 195.3±36.0 °C and a LogD of 0.40 , this compound can serve as a model molecule in studies investigating the effect of unsaturation on the physical behavior of vicinal diols. This is relevant for research in separation science, where understanding how a double bond alters volatility and polarity compared to a saturated analog is crucial.

As a Research Intermediate for Derivatization

The compound's classification as a versatile intermediate in organic synthesis, particularly in stereoselective reactions and natural product derivatization , makes it a strategic procurement choice. It can be utilized in projects exploring the reactivity of allylic alcohols or in the synthesis of small molecule libraries where its dual alkene-diol functionality can be selectively modified.

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